1-Benzyl-4-((dimethylamino)methyl)piperidin-3-ol
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Overview
Description
1-Benzyl-4-((dimethylamino)methyl)piperidin-3-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
The synthesis of 1-Benzyl-4-((dimethylamino)methyl)piperidin-3-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the alkylation process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-((dimethylamino)methyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethylamino groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-((dimethylamino)methyl)piperidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-((dimethylamino)methyl)piperidin-3-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
1-Benzyl-4-((dimethylamino)methyl)piperidin-3-ol can be compared with other piperidine derivatives, such as:
1-Benzyl-3-methyl-4-piperidone: This compound has a similar structure but differs in its functional groups, leading to different chemical reactivity and biological activity.
Methyl 3-(1-benzyl-4-(dimethylamino)piperidin-3-yl)propanoate: This derivative has an ester group, which influences its solubility and reactivity.
1-Benzyl-3,3-dimethyl-piperidin-4-amine: This compound has a different substitution pattern, affecting its pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-4-[(dimethylamino)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16(2)11-14-8-9-17(12-15(14)18)10-13-6-4-3-5-7-13/h3-7,14-15,18H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDTZRJUOWDDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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